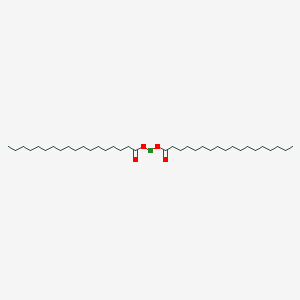

CID 45051774

描述

属性

CAS 编号 |

557-04-0 |

|---|---|

分子式 |

C18H36MgO2 |

分子量 |

308.8 g/mol |

IUPAC 名称 |

magnesium bis(octadecanoate) |

InChI |

InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI 键 |

DKXULEFCEORBJK-UHFFFAOYSA-N |

杂质 |

contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |

颜色/形态 |

LUMPS Fine, bulky, white powder Soft, white, light powde |

密度 |

1.028 1.02 g/cm³ |

熔点 |

88.5 °C (pure) MP: 132 °C /Technical/ 88Â °C |

其他CAS编号 |

557-04-0 |

物理描述 |

Dry Powder; Pellets or Large Crystals White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |

Pictograms |

Irritant |

溶解度 |

IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |

同义词 |

Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |

产品来源 |

United States |

Solid State Forms and Pseudopolymorphism of Magnesium Stearate

Anhydrous Forms of Magnesium Stearate (B1226849)

The anhydrous form of magnesium stearate (MgSt-A) is one of the solid-state forms that can exist. netzsch.comneu.edu.trresearchgate.netihog.nlmdpi.com It can be obtained by drying the hydrate (B1144303) forms, typically at elevated temperatures around 105°C. researchgate.netfao.org Research suggests that the anhydrous form may possess a hexagonal crystal structure. ihog.nl Studies comparing the lubrication efficiency of different forms have indicated that the anhydrous state might be less effective compared to certain hydrate forms. nsf.govresearchgate.net The anhydrous form can interconvert with hydrate forms depending on the surrounding humidity. researchgate.net

Hydrate Forms of Magnesium Stearate

Magnesium stearate commonly exists as various crystalline hydrates, which are key to its pseudopolymorphism. dissolutiontech.comnetzsch.comgoogle.comneu.edu.tratamanchemicals.comresearchgate.netjst.go.jpihog.nlmdpi.com These hydrates differ in the number of water molecules incorporated into the crystal structure. ihog.nliucr.org The hydration state significantly impacts the physicochemical properties of MgSt and, consequently, its performance as a pharmaceutical excipient. netzsch.comjst.go.jpwisdomlib.orguky.eduresearchgate.netnsf.gov

Monohydrate Forms of Magnesium Stearate

Magnesium stearate monohydrate (MgSt-M) is a frequently encountered crystalline form. netzsch.comgoogle.comneu.edu.tratamanchemicals.comresearchgate.netnsf.govresearchgate.netmdpi.com It can exist in different structural arrangements, sometimes described as ordered and disordered monohydrate forms. netzsch.comresearchgate.net The monohydrate form has been associated with a needle-shaped crystal habit. atamanchemicals.comresearchgate.net Studies have investigated the effect of MgSt-M on tablet properties, including dissolution, disintegration, and hardness. jst.go.jp Research using TGA has shown that monohydrate samples exhibit a characteristic water loss around 80-100°C, consistent with the theoretical water content for a monohydrate (approximately 2.95 wt%). jimcontent.com DSC curves of monohydrate MgSt typically show endothermic transitions related to water loss and melting. jimcontent.com The monohydrate form has demonstrated good lubrication efficiency in some studies. uky.edunsf.gov

Dihydrate Forms of Magnesium Stearate

The dihydrate form of magnesium stearate (MgSt-D) is another important crystalline hydrate. netzsch.comgoogle.comneu.edu.tratamanchemicals.comresearchgate.netnsf.govresearchgate.netihog.nlmdpi.com It is often characterized by a plate-shaped crystal habit. atamanchemicals.comresearchgate.net The dihydrate form is considered by some research to be particularly effective for lubrication due to its crystalline structure facilitating shearing. neu.edu.trwisdomlib.orgihog.nl TGA analysis of dihydrate samples typically reveals a water loss around 70-90°C, which aligns with the theoretical water content for a dihydrate (approximately 5.74 wt%). jimcontent.com DSC traces of dihydrate MgSt show endothermic transitions at different temperatures compared to the monohydrate, corresponding to water loss and melting. jimcontent.com Studies have compared the performance of dihydrate MgSt with other forms, noting its impact on lubrication efficiency and tabletability. uky.edunsf.gov

Trihydrate Forms of Magnesium Stearate

Magnesium stearate trihydrate is a less commonly reported crystalline form compared to the monohydrate and dihydrate, but its existence has been identified. dissolutiontech.comnetzsch.comgoogle.comatamanchemicals.comresearchgate.netacs.orgihog.nlmdpi.comfao.org Like the monohydrate, the trihydrate form has been described as having a needle-shaped crystal habit. atamanchemicals.comresearchgate.net The crystal structure of magnesium stearate trihydrate has been determined using microfocused synchrotron X-ray diffraction on micrometre-sized single crystals. iucr.orgresearchgate.net This structural data provides insights into the arrangement of magnesium octahedra and water molecules within the crystal lattice. researchgate.net Exposure of amorphous magnesium stearate to high relative humidity (greater than 70%) has been shown to result in the formation of the trihydrate. researchgate.net The trihydrate can be converted to the anhydrous form upon heating. researchgate.net

Amorphous Forms of Magnesium Stearate

In addition to crystalline hydrates and the anhydrous form, magnesium stearate may also exist in an amorphous state. neu.edu.tratamanchemicals.comnih.govresearchgate.netresearchgate.netresearchgate.net The amorphous form lacks the ordered long-range crystalline structure of the hydrated or anhydrous crystalline forms. The presence of an amorphous fraction in commercial magnesium stearate samples has been observed. researchgate.net The moisture sorption characteristics of amorphous magnesium stearate differ significantly from its crystalline counterparts, showing continuous water uptake across a range of relative humidity. researchgate.net Exposure of amorphous MgSt to high humidity can lead to the formation of crystalline hydrate forms, specifically the trihydrate at relative humidity above 70%. researchgate.net

Interconversion Mechanisms of Magnesium Stearate Solid-State Forms

The different solid-state forms of magnesium stearate can interconvert depending on environmental conditions, particularly temperature and relative humidity. netzsch.comuky.eduresearchgate.net This interconversion is a key aspect of MgSt's pseudopolymorphism. For instance, the trihydrate form can be generated by exposing the anhydrous form to high relative humidity, and conversely, the trihydrate can be converted back to the anhydrous form by heating. researchgate.net Changes in humidity can induce structural modifications in magnesium stearate powders. nih.gov Drying conditions also play a role in the interconversion between forms, with the dihydrate potentially converting to a disordered form upon drying. uky.edu Understanding these interconversion mechanisms is crucial for controlling the solid-state form of MgSt during manufacturing and storage, as the hydration state impacts its functional properties. uky.eduresearchgate.net The reversible exchange of water between forms can make it challenging to precisely determine the exact spacing for these forms. neu.edu.tr

Here is a data table summarizing some characteristics of the different solid-state forms:

| Solid-State Form | Typical Crystal Habit | Characteristic Water Loss Temperature Range (°C) (TGA) | Theoretical Water Content (wt%) | Notes |

| Anhydrous | Not explicitly stated | N/A | 0 | Can be formed by drying hydrates. researchgate.net |

| Monohydrate | Needle-shaped | 80-100 jimcontent.com | ~2.95 jimcontent.com | May exist in ordered/disordered forms. netzsch.comresearchgate.net |

| Dihydrate | Plate-shaped | 70-90 jimcontent.com | ~5.74 jimcontent.com | Often considered effective for lubrication. neu.edu.trwisdomlib.orgihog.nl |

| Trihydrate | Needle-shaped | Not explicitly stated in search results for TGA range | Not explicitly stated in search results | Structure determined by microdiffraction. iucr.orgresearchgate.net |

| Amorphous | None | Continuous water uptake researchgate.net | Variable | Can convert to trihydrate at high RH. researchgate.net |

Note: Temperature ranges for water loss are approximate and can vary depending on the specific TGA method and sample characteristics.

Here is another table presenting some research findings on the impact of different forms:

| Research Finding | Solid-State Form(s) Studied | Key Observation | Source |

| Effect on lubrication efficiency and tabletability. | Monohydrate, Dihydrate, Disordered | Monohydrate and dihydrate showed good lubrication efficiency; disordered form had better tabletability. nsf.gov | nsf.gov |

| Impact on powder rheology and tableting forces. | Anhydrate, Monohydrate, Dihydrate | Dihydrate and anhydrate offered processing benefits like lower ejection/compression forces; monohydrate showed most stable compression force. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Influence on dissolution rate. | Various forms | Dissolution rate correlated with surface area; higher surface area linked to slower dissolution. uky.educhemicalbook.com | uky.educhemicalbook.com |

| Identification using low-frequency Raman spectroscopy. | Monohydrate, Dihydrate, Trihydrate, Mixture | Low-frequency Raman clearly distinguished pseudopolymorphic forms. researchgate.netacs.org | researchgate.netacs.org |

| Structural determination of trihydrate. | Trihydrate | Crystal structure determined using microfocused synchrotron X-ray diffraction. iucr.orgresearchgate.net | iucr.orgresearchgate.net |

| Moisture sorption characteristics. | Crystalline, Amorphous | Amorphous form showed continuous water uptake; crystalline form had minimal uptake until high RH. researchgate.net | researchgate.net |

| Interconversion between forms based on humidity and temperature. | Anhydrate, Hydrates | Interconversion occurs depending on environmental conditions. netzsch.comuky.eduresearchgate.net | netzsch.comuky.eduresearchgate.net |

| Effect of hydration state on lubrication efficiency. | Anhydrate, Monohydrate, Dihydrate, Trihydrate | Dihydrate indicated as potentially most effective due to crystal structure. neu.edu.trwisdomlib.orgihog.nl | neu.edu.trwisdomlib.orgihog.nl |

| Variability in solid-state forms in commercial samples. | Various forms | Commercial samples often contain mixtures of crystalline forms. netzsch.comgoogle.comatamanchemicals.comresearchgate.netfao.org | netzsch.comgoogle.comatamanchemicals.comresearchgate.netfao.org |

| Synthesis conditions affecting crystal form. | Various forms | Fatty acid composition and synthesis method influence the crystal form produced. uky.edu | uky.edu |

| Use of SSNMR for crystal form identification. | Various forms | SSNMR can reliably characterize MgSt crystal forms. uky.edunsf.gov | uky.edunsf.gov |

| Thermal analysis (DSC, TGA) for characterizing forms. | Various forms | DSC and TGA are complementary techniques for understanding thermal behavior and water content. netzsch.comatamanchemicals.comnih.govresearchgate.netuky.eduresearchgate.net | netzsch.comatamanchemicals.comnih.govresearchgate.netuky.eduresearchgate.net |

| Impact of drying on surface area and form conversion. | Dihydrate, Disordered | Drying affected surface area and led to conversion of dihydrate to disordered form. uky.edu | uky.edu |

| Crystal structure and lattice spacing as a function of hydration state. | Anhydrate, Monohydrate, Dihydrate, Trihydrate | Hydration state alters crystal structure, habit, and lattice d-spacing. ihog.nl | ihog.nl |

| Correlation between dispersibility and physical properties of tablets. | Monohydrate, Dihydrate | Changes in dispersibility related parameters differed between monohydrate and dihydrate, affecting dissolution. jst.go.jp | jst.go.jp |

| Solid-state interaction with other compounds leading to pseudopolymorphic transitions of the interaction product. | Magnesium stearate, Ibuprofen | Interaction product (diibuprofen magnesium) showed a pseudopolymorphic transition to its tetrahydrate. nih.gov | nih.gov |

Influence of Temperature on Form Transformations

Temperature plays a significant role in the solid-state transformations of magnesium stearate, particularly concerning its hydration state. The different hydrated forms of magnesium stearate can undergo interconversion depending on the temperature and relative humidity. uky.edunetzsch.comneu.edu.tr

Heating magnesium stearate can lead to the dehydration of its hydrated forms. For example, heating at temperatures around 105°C can remove hydrate water and potentially alter the crystal structure. netzsch.comresearchgate.net Studies using TGA have shown mass loss corresponding to the release of water at different temperature ranges, indicative of the presence of surface water and crystal water from various hydrates. netzsch.comnetzsch.com The temperature at which hydrate water is released can provide an indication of the specific hydrate form present. netzsch.comnetzsch.com

Differential Scanning calorimetry (DSC) is a valuable tool for studying the thermal behavior and transformations of magnesium stearate hydrates. uky.edunetzsch.comnetzsch.comresearchgate.net DSC thermograms of magnesium stearate can show endothermic peaks associated with the release of water and structural changes. researchgate.netnetzsch.comresearchgate.net For instance, peaks below 130°C are often related to the release of water, while peaks at higher temperatures may correspond to melting or other phase transitions of the anhydrous or transformed forms. researchgate.netnetzsch.comresearchgate.net

Research has indicated that storing magnesium stearate at elevated temperatures can result in changes to its thermal profile, reflecting the loss of water and potential alterations in crystal structure. netzsch.com For example, storage at 120°C has been shown to completely change the DSC profile compared to the as-received material, primarily due to the removal of hydrate water. netzsch.com These temperature-induced transformations can impact the physicochemical properties and, consequently, the performance of magnesium stearate as an excipient. uky.edunetzsch.com

Influence of Humidity on Form Transformations

Humidity is a critical factor influencing the hydration state and pseudopolymorphism of magnesium stearate. Magnesium stearate is known to react reversibly with water vapor, leading to the formation and interconversion of its hydrated forms. researchgate.netneu.edu.trnih.gov

The different hydrate forms (monohydrate, dihydrate, trihydrate) can form depending on the surrounding relative humidity (RH). researchgate.netatamanchemicals.comneu.edu.tr For instance, the anhydrous form of magnesium stearate can rehydrate to form the trihydrate at relative humidity levels higher than 50%. netzsch.comnih.gov Conversely, changes in humidity can also lead to the dehydration of hydrated forms.

Moisture sorption studies, often conducted using techniques like dynamic vapor sorption (DVS), reveal how magnesium stearate interacts with water vapor at different humidity levels. mdpi.comnih.gov The moisture sorption isotherms of crystalline and amorphous magnesium stearate can differ, with amorphous forms showing continuous water uptake across a wider range of RH compared to crystalline forms. nih.gov Exposure to high humidity (e.g., greater than 70% RH) can lead to the formation of the trihydrate, while subsequent heating can convert it back to the anhydrous form. nih.gov

The influence of humidity on magnesium stearate's hydration state has direct implications for its material properties and performance. Changes in hydration state due to humidity can affect powder flowability, compressibility, and the mechanical properties of tablets. neu.edu.trwisdomlib.org Maintaining appropriate storage conditions with controlled temperature and humidity is therefore essential to preserve the desired solid-state form and ensure consistent performance of magnesium stearate in pharmaceutical formulations. uky.eduwisdomlib.org

Influence of Mechanical Stress on Form Transformations

Mechanical stress, such as that encountered during blending, mixing, and tablet compression, can also influence the solid-state forms of magnesium stearate. While the primary effects of mechanical stress relate to particle size reduction and surface interactions, there is evidence suggesting that it can also induce changes in the crystalline structure and hydration state of magnesium stearate. researchgate.netnih.gov

Studies using techniques like solid-state NMR have suggested that various magnesium stearate hydrates may be unstable when subjected to mechanical stress. researchgate.net The mechanical energy input during processing can potentially disrupt the crystal lattice of the hydrated forms, leading to alterations in their structure or even partial dehydration.

The process of mechanical dry powder coating, where magnesium stearate is applied to the surface of other particles through mechanical impaction, can significantly alter the bulk properties of powders, such as poured and tapped densities. nih.gov While this process primarily focuses on surface modification, the mechanical forces involved could potentially impact the solid-state form of the magnesium stearate being applied.

Although the direct mechanisms and the extent of form transformations induced solely by mechanical stress in magnesium stearate require further detailed investigation, it is understood that processing techniques can influence the physical properties of magnesium stearate particles, which are intrinsically linked to their solid-state form and hydration state. nsf.govatamanchemicals.compharmtech.com The interplay between mechanical forces, temperature increases during processing, and ambient humidity can collectively contribute to changes in the solid-state characteristics of magnesium stearate within a formulation.

Data Table: Influence of Temperature on Water Loss from Magnesium Stearate

| Temperature Range (°C) | Observed Mass Loss (%) | Potential Interpretation (Based on Hydrate) | Source Citation |

| Room Temperature - 125 | 3.5 | Surface water + Hydrate water (Monohydrate indicated) | netzsch.com |

| Up to 100 | 1.8 | Surface water | netzsch.com |

| 65 (onset) | - | Trihydrate water release | netzsch.com |

| 85 (onset) | - | Dihydrate water release | netzsch.com |

| 95 (onset) | - | Monohydrate water release | netzsch.com |

Data Table: Theoretical Water Content of Magnesium Stearate Hydrates

| Hydrate Form | Theoretical Water Loss (%) | Source Citation |

| Monohydrate | 2.95 | netzsch.comnetzsch.com |

| Dihydrate | 5.74 | netzsch.com |

| Trihydrate | 8.37 | netzsch.com |

Compositional Variability of Commercial Magnesium Stearate

Fatty Acid Profile and Ratios

The fatty acid composition of commercial magnesium stearate (B1226849) is a key factor contributing to its variability. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards specify limits for the content of stearic acid and the sum of stearic and palmitic acids. atamanchemicals.commubychem.comuspbpep.comfao.orggoogle.comsigmaaldrich.comsigmaaldrich.com

Stearic Acid Content in Magnesium Stearate

Pharmacopoeial standards generally require that the fatty acid fraction of magnesium stearate contains not less than 40.0% stearic acid (C18:0). atamanchemicals.commubychem.comuspbpep.comfao.orgsigmaaldrich.comsigmaaldrich.com Some commercial samples may have a higher percentage of stearic acid. researchgate.net

Palmitic Acid Content in Magnesium Stearate

Palmitic acid (C16:0) is the other major fatty acid present in commercial magnesium stearate. atamanchemicals.comdissolutiontech.commubychem.comuspbpep.comfao.org The sum of stearic acid and palmitic acid in the fatty acid fraction is typically required to be not less than 90.0% according to pharmacopoeial standards. atamanchemicals.commubychem.comuspbpep.comfao.orgsigmaaldrich.comsigmaaldrich.com The relative content of palmitic acid can vary depending on the manufacturer and the source of the fatty acids. researchgate.net

Here is a table illustrating typical fatty acid composition ranges found in commercial magnesium stearate samples:

| Fatty Acid | Range (% of total fatty acids) | Source |

| Stearic Acid | ≥ 40.0% | USP, EP, BP, JP, ChP, FCC specifications atamanchemicals.commubychem.comuspbpep.comfao.orgsigmaaldrich.comsigmaaldrich.com |

| Palmitic Acid | Variable | Present alongside stearic acid atamanchemicals.comdissolutiontech.commubychem.comuspbpep.comfao.org |

| Stearic + Palmitic Acid | ≥ 90.0% | USP, EP, BP, JP, ChP, FCC specifications atamanchemicals.commubychem.comuspbpep.comfao.orgsigmaaldrich.comsigmaaldrich.com |

| Other Fatty Acids | ≤ 10.0% | Minor components atamanchemicals.commubychem.comfao.orgfao.org |

Note: Specific batch analysis may show variations within these ranges.

Impact of Fatty Acid Ratios on Magnesium Stearate Properties

The ratio of stearic acid to palmitic acid can influence the physical properties and performance of magnesium stearate. While pharmacopoeias set minimum limits for stearic acid and the sum of stearic and palmitic acids, the exact ratio is not always specified, leading to potential variability between batches and manufacturers. researchgate.net Differences in fatty acid composition, along with other factors like particle size and crystal structure, can result in variations in compression profiles and lubrication efficiency, affecting tablet hardness and friability. atamanchemicals.compharmaexcipients.com Some research suggests that a specific ratio of magnesium stearate to palmitate, around 25%–75%, might be optimal for lubrication and shear properties, although this composition is not commonly found in commercial samples. atamanchemicals.com Differences in the relative content of stearic and palmitic acid higher than 20% have been reported to potentially affect lubrication efficiency. nih.gov

Impurity Profiles in Magnesium Stearate Batches

Commercial magnesium stearate can contain various impurities stemming from the raw materials and manufacturing process. fao.orgmdpi.comihog.nl These impurities can affect the quality, stability, and performance of formulations in which magnesium stearate is used. mdpi.comneu.edu.tr

Magnesium Oxide Impurities

Magnesium oxide (MgO) is a potential impurity in commercial magnesium stearate, often resulting from the manufacturing process, particularly the reaction of fatty acids with a magnesium source like magnesium oxide or the adjustment of pH during precipitation. kviconline.gov.infao.orgfao.orgmdpi.comneu.edu.trgoogle.com The presence of magnesium oxide can create an alkaline environment, which may lead to the degradation of pH-sensitive active pharmaceutical ingredients (APIs). atamanchemicals.commdpi.comneu.edu.tr Pharmacopoeial standards often include limits for magnesium oxide content. kviconline.gov.inscribd.compharmacompass.comamstermicrocell.in

Other Fatty Acid Impurities

Besides stearic and palmitic acids, commercial magnesium stearate may contain minor proportions of other fatty acids. atamanchemicals.commubychem.comfao.orgfao.org These can include fatty acids such as lauric acid (C12:0), myristic acid (C14:0), pentadecanoic acid (C15:0), margaric acid (C17:0), oleic acid (C18:1), and arachidic acid (C20:0). fao.org The amount of these other fatty acids can range from 0.5% to 8% in analyzed batches. fao.org The presence and levels of these other fatty acids depend on the source of the edible fats and oils used as raw materials. fao.orgfao.org

Here is a table summarizing some potential fatty acid impurities and their reported ranges:

| Fatty Acid | Range (% of total fatty acids) | Source fao.org |

| Lauric Acid (C12) | 0.0 - 1.1% | Vegetable |

| Myristic Acid (C14) | 0.0 - 2.3% | Vegetable |

| Pentadecanoic Acid (C15) | 0.0 - 1.2% | Vegetable |

| Margaric Acid (C17) | 0.1 - 1.0% | Vegetable |

| Oleic Acid (C18:1) | 0.0 - 0.2% | Vegetable |

| Arachidic Acid (C20) | 0.0 - 1.5% | Vegetable |

Note: These ranges are based on analyzed batches and may vary.

Particulate and Surface Science of Magnesium Stearate

Particle Size Distribution and its Effects on Magnesium Stearate (B1226849) Performance

Particle size distribution is a key characteristic influencing the effectiveness of magnesium stearate. Smaller particle sizes and larger specific surface areas have been correlated with improved lubricity. atamanchemicals.comnih.gov This is because smaller particles with a higher surface area can more effectively coat the surfaces of other particles in the blend, forming a uniform film that reduces friction. researchgate.netciqtekglobal.comnanotrun.com Studies have shown that when the median diameter of magnesium stearate is 10 μm or less, there are notable changes in tableting characteristics such as load transmissibility and ejection force, as well as tablet properties like hardness and disintegration time. researchgate.net However, the impact of particle size is also intertwined with other factors like crystal structure and surface area. atamanchemicals.com For instance, while smaller particle size generally leads to better lubricity, its effect on tablet properties like disintegration time and hardness can vary depending on other physical properties of the magnesium stearate sample. jst.go.jp Over-lubrication, which can negatively impact tablet hardness and increase disintegration time, has been observed with magnesium stearate having a lower particle size distribution and higher surface area. farmaciajournal.com

Particle Morphology and Crystal Habit of Magnesium Stearate

Magnesium stearate can exist in several solid-state forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms, as well as potentially an amorphous form. atamanchemicals.comresearchgate.netresearchgate.netcuni.cz These different crystalline forms exhibit distinct particle morphologies and crystal habits, which in turn affect their functional properties. atamanchemicals.comglobalcalcium.com

Plate-shaped Forms (e.g., Dihydrate)

The dihydrate form of magnesium stearate is typically characterized by a plate-shaped or lamellar crystal habit. atamanchemicals.comglobalcalcium.comresearchgate.netresearchgate.net This morphology is considered advantageous for lubrication because the lamellar structure allows the particles to shear readily under applied tangential forces, facilitating the formation of a lubricating film between the powder and manufacturing equipment surfaces. atamanchemicals.comciqtekglobal.comcovalentmetrology.com The plate-like shape contributes to its effectiveness as a lubricant due to its ability to delaminate and coat adjacent particles. atamanchemicals.com Dihydrate forms have also been associated with lower variability in tablet properties compared to monohydrate forms in some studies, and the dihydrate form may have a lower tendency to cause over-lubrication. atamanchemicals.com

Needle-shaped Forms (e.g., Monohydrate, Trihydrate)

The monohydrate and trihydrate forms of magnesium stearate are generally described as having a needle-shaped crystal habit. atamanchemicals.comglobalcalcium.comresearchgate.netresearchgate.net These acicular shapes can influence the flow and compaction properties of powder blends differently compared to the plate-shaped dihydrate. The different crystalline forms have varying strengths of attraction between adjacent layers, which impacts their ability to delaminate and coat particles. atamanchemicals.com While the dihydrate is often preferred for its lubrication efficiency, the monohydrate form has been reported to produce tablets with lower variability in certain contexts. atamanchemicals.com

Specific Surface Area and its Correlation with Magnesium Stearate Functionality

The specific surface area (SSA) of magnesium stearate is a critical parameter that significantly impacts its functionality, particularly its lubrication performance and its effect on tablet properties like dissolution. researchgate.netciqtekglobal.comnih.govaltamirainstruments.com A larger specific surface area generally indicates a greater capacity for the magnesium stearate particles to spread and adhere to the surfaces of other particles in the powder blend. researchgate.netciqtekglobal.comnanotrun.com This leads to the formation of a more homogeneous and thinner lubricating layer. researchgate.netnanotrun.comresearchgate.net

Studies have consistently shown a correlation between higher specific surface area and improved lubricity. atamanchemicals.comnih.gov However, an increased specific surface area, while beneficial for lubrication, can also lead to a more pronounced hydrophobic coating around particles. researchgate.netnanotrun.com This hydrophobic layer can hinder water penetration into tablets, potentially slowing down disintegration and drug dissolution rates. atamanchemicals.comresearchgate.netciqtekglobal.comnanotrun.com The specific surface area of commercially available magnesium stearate can vary widely, typically ranging from 3 to 54 m²/g, with common values between 5 and 20 m²/g. ciqtekglobal.com This variability underscores the importance of controlling and characterizing the SSA of magnesium stearate to ensure consistent product quality. ciqtekglobal.comcovalentmetrology.com The USP and other pharmacopoeias recognize specific surface area as an important characteristic for pharmaceutical-grade magnesium stearate. ciqtekglobal.comcovalentmetrology.com

Table 1: Impact of Specific Surface Area on Magnesium Stearate Performance

| Specific Surface Area | Effect on Lubrication | Effect on Particle Coating | Effect on Dissolution |

| Higher | Improved lubricity | More homogeneous, thinner layer | Potential for slower dissolution |

| Lower | Reduced lubricity | Tendency for lubricant enrichment on surfaces | Potential for faster dissolution |

Surface Energy Analysis of Magnesium Stearate Particles

Surface energy is another fundamental property that influences the interactions between magnesium stearate particles and other components in a powder blend. The surface energy of a material relates to the excess energy at its surface compared to the bulk. In the context of powder mixtures, surface energy plays a role in interparticle adhesion and the ability of magnesium stearate to coat host particles. researchgate.netjst.go.jpmdpi.com

Magnesium stearate is largely hydrophobic due to its fatty acid chains, and its capacity to form a hydrophobic layer around particles is linked to its surface properties. atamanchemicals.comresearchgate.netcovalentmetrology.com The polar moiety of magnesium stearate can adhere to polar surfaces of granules or powders, while the lipophilic moiety is oriented outward, creating a hydrophobic surface. atamanchemicals.com

Techniques such as inverse gas chromatography (IGC) can be used to determine the surface energy of powders. jst.go.jpmdpi.comnih.gov Studies using IGC have shown that the total surface energy of powders can decrease after mixing with magnesium stearate, indicating that magnesium stearate effectively coats the host particles and modifies their surface characteristics. nih.gov The extent of this decrease can depend on the mixing process used. nih.gov

While reducing surface energy through the addition of lubricants like magnesium stearate is generally considered to decrease adhesion and improve powder flow, some research suggests that the relationship between surface energy and performance, particularly in applications like dry powder inhalation, might be more complex and influenced by other factors like particle roughness, size, and shape. mdpi.comddl-conference.com However, a higher specific surface area of magnesium stearate has been associated with higher adhesion work, contributing to the formation of a thin, homogeneous coating layer. researchgate.netresearchgate.net

Table 2: Surface Energy Components of Magnesium Stearate Powder Mixtures

| Sample | Polar Component of Surface Free Energy (mJ/m²) |

| Unmixed sample (sucrose starch sphere) | ~30 jst.go.jp |

| MgSt-M powder mixture (10 min mixing) | ~13 jst.go.jp |

| MgSt-D powder mixture (10 min mixing) | ~16 jst.go.jp |

Note: Data extracted from a study examining magnesium stearate mono- and dihydrate mixtures with sucrose (B13894) starch spheres. jst.go.jp

Non-Polar Surface Energy Components

For magnesium stearate, the long hydrocarbon chains of the stearate molecules contribute significantly to the non-polar surface energy. Studies using techniques like inverse gas chromatography (IGC) with non-polar probes (e.g., hexane, heptane, octane, nonane, and decane) are employed to quantify this component jst.go.jpotago.ac.nz. Research has shown that the dispersive surface energy of materials can be reduced upon coating with magnesium stearate, which is attributed to the coverage of higher-energy sites on the substrate particles by the lower-energy magnesium stearate nih.gov. The concentration of magnesium stearate has been found to have a larger effect on the dispersive energy than the blending time with the substrate powder nih.gov.

Polar Surface Energy Components

The polar component of surface energy (γP) arises from specific interactions such as hydrogen bonding, dipole-dipole forces, and acid-base interactions. These forces are dependent on the presence of polar functional groups on the material's surface.

Magnesium stearate, being a salt of a fatty acid, possesses a polar head (the magnesium ion) and non-polar tails (the hydrocarbon chains) dissolutiontech.com. While the hydrocarbon chains contribute to the non-polar energy, the magnesium ion and the carboxylate group can participate in polar interactions. However, studies using IGC with polar probes (e.g., dichloromethane (B109758) and ethyl acetate) have indicated that magnesium stearate primarily interacts with excipient powders through non-specific, likely dispersive, forces rather than strong acid-base interactions nih.gov.

The polar surface energy component of magnesium stearate can vary depending on its crystalline form and the presence of different hydrates (mono-, di-, or trihydrate) chemicalbook.comuky.edujst.go.jpjst.go.jp. Research comparing magnesium stearate monohydrate and dihydrate showed slight differences in their polar surface energy components when mixed with a hydrophilic material like sucrose starch spheres jst.go.jp. The monohydrate, being slightly more hydrophobic, resulted in powder mixtures with slightly lower polar surface energy components compared to the dihydrate at various mixing times jst.go.jp. This suggests that the hydration state can influence the surface polarity and, consequently, the interactions with other materials.

Increasing mixing time of magnesium stearate with hydrophilic powders has been observed to decrease the polar surface energy components of the mixture. This is likely due to increased coverage of the hydrophilic surface by the hydrophobic magnesium stearate particles jst.go.jp.

Work of Cohesion and Adhesion in Magnesium Stearate Systems

The work of cohesion (Wcohesion) and the work of adhesion (Wadhesion) are thermodynamic quantities that describe the strength of interaction between particles of the same material (cohesion) or between particles of different materials (adhesion). These values are directly related to the surface energy components of the interacting surfaces.

The work of cohesion for a material is the energy required to separate two surfaces of that material in a vacuum. It can be calculated from the material's surface energy. For two surfaces of material 1, the work of cohesion is given by: Wcohesion(1-1) = 2γ1

The work of adhesion between two different materials (material 1 and material 2) is the energy required to separate the interface between them. It can be calculated using the Good-van Oss-Chaudhury theory, which considers both dispersive and polar interactions: Wadhesion(1-2) = Wadhesion(1-2)D + Wadhesion(1-2)P Wadhesion(1-2)D = 2√(γ1Dγ2D) Wadhesion(1-2)P = 2√(γ1+γ2-) + 2√(γ1-γ2+) where γD is the dispersive component, and γ+ and γ- are the electron-acceptor and electron-donor components of the polar surface energy, respectively.

Magnesium stearate's influence on the work of cohesion and adhesion within powder blends is fundamental to its function as a lubricant and anti-adherent nanotrun.commdpi.commdpi.com. By coating the surfaces of other particles, magnesium stearate effectively replaces the higher-energy interactions between the original particles with the lower-energy interactions of magnesium stearate surfaces nih.gov. This reduction in interparticle forces, particularly cohesive forces, improves powder flowability and reduces sticking to processing equipment nanotrun.comdissolutiontech.comnih.govhelsinki.fi.

Studies have shown that the presence of magnesium stearate can significantly reduce the work of cohesion between particles in a blend researchgate.net. This is a key mechanism by which it improves powder flow and de-agglomeration jst.go.jpnih.gov. The work of adhesion between magnesium stearate and other pharmaceutical excipients is generally lower than the work of cohesion between particles of the excipient itself, facilitating the lubricating effect researchgate.net.

The spreading coefficient (S), which indicates the tendency of one material to spread over another, is related to the work of adhesion and cohesion: S(1 over 2) = Wadhesion(1-2) - Wcohesion(2-2)

A positive spreading coefficient suggests that material 1 will spread over material 2. In the context of magnesium stearate as a lubricant, a favorable spreading coefficient of magnesium stearate over the surfaces of other particles in the blend is desirable to form a lubricating layer u-szeged.huresearchgate.net. The specific surface area of magnesium stearate can influence its spreading ability and the homogeneity of the coating layer formed u-szeged.huresearchgate.netresearchgate.net. Magnesium stearate with a higher specific surface area has been shown to exhibit higher adhesion work and form a thinner, more homogeneous layer on particle surfaces researchgate.netresearchgate.net.

The balance between the work of cohesion within the bulk powder and the work of adhesion between the powder and the surfaces of processing equipment (like tablet punches and dies) is critical for successful tablet manufacturing nanotrun.comdissolutiontech.com. Magnesium stearate reduces the work of adhesion between the powder blend and metal surfaces, preventing sticking and ensuring smooth tablet ejection nanotrun.comdissolutiontech.com.

The surface energy components, and consequently the work of cohesion and adhesion, of magnesium stearate and its blends can be influenced by factors such as particle size, crystal form, hydration state, and manufacturing process chemicalbook.comuky.edujst.go.jpjst.go.jpresearchgate.net. Variability in these properties can lead to inconsistencies in lubrication performance and tablet properties chemicalbook.comuky.edu.

While specific quantitative data for the non-polar and polar surface energy components and work of cohesion/adhesion of various magnesium stearate forms and blends can be highly dependent on the specific sample, measurement technique (e.g., IGC, contact angle), and conditions, the principles described above highlight the fundamental role of these surface science parameters in dictating the behavior and performance of magnesium stearate in particulate systems.

Table 1: Surface Energy Components and Work of Adhesion for Selected Materials (Illustrative Data)

| Material | Dispersive Surface Energy (mJ/m²) | Polar Surface Energy (mJ/m²) | Total Surface Energy (mJ/m²) | Work of Cohesion (mJ/m²) | Work of Adhesion (vs. Water) (mJ/m²) |

| Magnesium Stearate (Typical) | ~20-30 | ~0-5 | ~20-35 | ~40-70 | ~40-50 |

| Microcrystalline Cellulose (B213188) | ~40-55 | ~10-30 | ~50-85 | ~80-170 | ~80-110 |

| Lactose (B1674315) Monohydrate | ~30-40 | ~5-15 | ~35-55 | ~70-110 | ~60-80 |

| Water | 21.8 | 51.0 | 72.8 | 145.6 | - |

Note: Values are approximate and can vary based on source, grade, and measurement method. The polar component of water is split into electron-acceptor and electron-donor components for work of adhesion calculations.

Table 2: Effect of Magnesium Stearate Coating on Substrate Surface Energy (Illustrative Data)

| Substrate | Coating (%) w/w MgSt | Total Surface Energy (mJ/m²) (Uncoated) | Total Surface Energy (mJ/m²) (Coated) | Reduction in Surface Energy (mJ/m²) |

| Microcrystalline Cellulose | 1 | ~70 | ~45 | ~25 |

| Microcrystalline Cellulose | 2 | ~70 | ~40 | ~30 |

| Lactose Monohydrate | 1 | ~50 | ~40 | ~10 |

| Lactose Monohydrate | 2 | ~50 | ~38 | ~12 |

Note: Values are illustrative based on observed trends in literature and can vary significantly depending on specific materials and processing conditions. nih.govotago.ac.nzresearchgate.net

These tables illustrate the general impact of magnesium stearate on reducing the surface energy of hydrophilic excipients, which in turn affects cohesive and adhesive forces within powder blends.

Lubrication Mechanisms and Efficiency of Magnesium Stearate

Boundary Lubrication Theory Applied to Magnesium Stearate (B1226849)

Boundary lubrication occurs when a thin layer of lubricant, often only a few molecules thick, prevents direct contact between two surfaces in relative motion nanotrun.comijrpc.com. In the context of pharmaceutical tableting, magnesium stearate acts as a boundary lubricant by adsorbing onto the surfaces of the other components in the powder blend and the metal surfaces of the tablet press dissolutiontech.comnanotrun.com. This adsorption is thought to be driven by electrostatic interactions, particularly due to the polar magnesium ion head of the molecule dissolutiontech.comnanotrun.com. The long hydrocarbon chains of the magnesium stearate molecules then orient outwards from the particle or equipment surface, creating a low-shear-strength film that minimizes friction during compaction and ejection nanotrun.com. This mechanism is particularly effective because magnesium stearate has a lamellar crystal structure, allowing layers to separate and spread during mixing and compaction nanotrun.com.

Film Formation Mechanisms of Magnesium Stearate During Compaction

During the blending process, magnesium stearate particles are distributed throughout the powder mixture and adsorb onto the surfaces of active pharmaceutical ingredients (APIs) and other excipients dissolutiontech.comroquette.com. This forms a partial or complete film around these particles dissolutiontech.comroquette.com. Several hypotheses exist regarding the precise film formation mechanism:

Formation of a monomolecular film with magnesium stearate molecules bound by their polar heads nih.gov.

Formation of a monoparticulate film where individual magnesium stearate particles cover the surface of other excipients nih.gov.

Formation of layers where magnesium stearate first fills surface cavities of excipients before forming a continuous layer nih.gov. This mechanism is considered particularly popular, as filling surface irregularities reduces contact points and decreases friction and cohesive forces, thereby improving powder flow nih.gov.

The extent and completeness of this film are influenced by factors such as mixing time, mixing speed, and the physical properties of the magnesium stearate, including particle size and surface area dissolutiontech.comroquette.combirmingham.ac.uk. Excessive mixing can lead to the formation of a more complete film, which, while enhancing lubrication, can negatively impact tablet compactibility by interfering with particle-particle bonding dissolutiontech.comroquette.com.

Interparticle and Die-Wall Friction Reduction by Magnesium Stearate

Magnesium stearate effectively reduces both interparticle friction within the powder blend and friction between the powder/tablet and the die wall apitabletpress.comwisdomlib.org. By forming a film around individual particles, magnesium stearate minimizes the contact area and cohesive forces between them, facilitating smoother powder flow into the die cavity apitabletpress.comwisdomlib.orgnih.gov. This is especially important for cohesive powders nih.gov.

During compaction and ejection, the film formed on the surfaces of the particles and the die wall significantly reduces the friction generated as the tablet is formed and pushed out of the die apitabletpress.comwisdomlib.orgneu.edu.tr. This reduction in die-wall friction is critical for preventing sticking to the punches and die, reducing wear on the tablet press tooling, and ensuring consistent ejection forces apitabletpress.comwisdomlib.orgneu.edu.tr. Studies have shown that magnesium stearate is highly effective at lowering ejection forces pharmaexcipients.comspipharma.com.

Impact of Magnesium Stearate Concentration on Lubrication Effectiveness

The concentration of magnesium stearate in a formulation significantly impacts its lubrication effectiveness and the final tablet properties wisdomlib.orgroquette.com. Magnesium stearate is typically used at low concentrations, commonly ranging from 0.25% to 5.0% w/w dissolutiontech.comwisdomlib.orgroquette.comnih.gov. It is generally effective even at low amounts nih.gov.

Increasing the concentration of magnesium stearate generally improves lubrication and reduces ejection forces roquette.com. However, there is an optimal concentration range. Using too much magnesium stearate can lead to over-lubrication, where the extensive film formation around particles weakens the bonds between them, resulting in softer tablets with reduced tensile strength and increased friability dissolutiontech.comwisdomlib.orgroquette.combirmingham.ac.ukreading.ac.uk. Over-lubrication can also negatively impact tablet disintegration and drug dissolution rates due to the hydrophobic nature of the lubricant film dissolutiontech.comnsf.govroquette.comnih.govreading.ac.uk.

Research findings highlight the balance required when determining the optimal magnesium stearate concentration. For example, one study showed that while flowability improved up to 1-2 wt% magnesium stearate addition, further additions up to 5 wt% had no significant additional impact on flow nih.gov. Another study indicated that increasing magnesium stearate amounts reduces ejection forces, but higher concentrations adversely affect tablet hardness, disintegration, and dissolution times roquette.com.

Here is a conceptual table illustrating the general impact of increasing magnesium stearate concentration:

| Magnesium Stearate Concentration | Lubrication Effectiveness (Friction Reduction) | Powder Flowability | Tablet Hardness/Tensile Strength | Ejection Force | Dissolution Rate |

| Low | Increases | Improves | May decrease slightly | Decreases | Minimal impact |

| Optimal | High | Optimal | Acceptable | Low | Acceptable |

| High (Over-lubrication) | High | May decrease | Significantly decreased | Low | Decreased |

Influence of Hydration State on Magnesium Stearate Lubrication Efficiency

Magnesium stearate can exist in various hydration states, including anhydrous, monohydrate, dihydrate, and trihydrate forms, depending on factors like humidity and temperature wisdomlib.orgpharmaexcipients.com. The hydration state can influence its crystal structure and, consequently, its lubrication efficiency wisdomlib.orgpharmaexcipients.comresearchgate.net.

Research suggests that the dihydrate form may be particularly effective as a lubricant due to its crystalline structure, which facilitates efficient shearing wisdomlib.org. Different hydration states can lead to varied effects on powder flowability, compressibility, and the mechanical properties of tablets wisdomlib.orgpharmaexcipients.com. While some sources suggest the dihydrate is a better lubricant, it is challenging to isolate the impact of hydration state from other factors like surface area and agglomeration pharmaexcipients.comresearchgate.net. Studies comparing different hydrates have shown that formulations with the monohydrate might exhibit less permeability and porosity, while those with the dihydrate appear to have less tendency for over-lubrication and require less total compression force pharmaexcipients.commdpi.com. The water content of magnesium stearate is directly linked to its ability to form different hydration states, which in turn impacts its lubricating ability neu.edu.tr.

Comparative Analysis of Magnesium Stearate with Alternative Lubricants

Magnesium stearate is widely considered one of the most effective lubricants for pharmaceutical tableting and powder-filled capsules dissolutiontech.com. However, it has certain drawbacks, such as its hydrophobic nature, which can negatively impact tablet dissolution and its potential incompatibility with certain APIs dissolutiontech.comnsf.govbuildapill.comreading.ac.ukmdpi.compharmaexcipients.com. This has led to the exploration and use of alternative lubricants.

Common alternatives include stearic acid, talc (B1216), sodium stearyl fumarate, calcium stearate, and certain polymers like PEG 4000 buildapill.combuildapill.compharmaexcipients.compharmaexcipients.commdpi.com.

Stearic Acid: Stearic acid is a fatty acid boundary lubricant nih.gov. It is also hydrophobic buildapill.compharmaexcipients.com. While providing lubrication, it may be less effective than magnesium stearate in some high-speed applications buildapill.com. Some studies indicate that stearic acid can result in higher tablet hardness but also higher ejection forces compared to magnesium stearate pharmaexcipients.com. Micronized stearic acid grades have shown promise as alternatives, offering effective lubrication with a limited negative impact on tensile strength tabletingtechnology.compharmaexcipients.com.

Talc: Talc is an inorganic material sometimes used as a lubricant or glidant pharmaexcipients.commdpi.com. It provides some lubricity due to its hydrophobicity and layered structure pharmaexcipients.commdpi.com. However, talc is generally considered less efficient as a lubricant compared to magnesium stearate pharmaexcipients.commdpi.comcuni.cz. It may be used as a replacement or in combination with magnesium stearate when compatibility issues arise pharmaexcipients.commdpi.com. Talc can sometimes improve tablet hardness, friability, and appearance pharmaexcipients.commdpi.com. Studies comparing magnesium stearate and talc have shown that magnesium stearate is a better lubricant even at lower concentrations cuni.cz.

Sodium Stearyl Fumarate (SSF): SSF is an increasingly popular alternative to magnesium stearate, particularly due to its less hydrophobic nature buildapill.combuildapill.compharmaexcipients.compharmaexcipients.com. This can lead to improved tablet wettability, faster disintegration, and enhanced drug dissolution rates compared to magnesium stearate buildapill.compharmaexcipients.comspipharma.comreading.ac.ukpharmaexcipients.com. SSF is also reported to be less sensitive to overmixing than magnesium stearate and may offer better compatibility with certain APIs buildapill.comspipharma.compharmaexcipients.com. However, SSF typically has a higher cost than magnesium stearate buildapill.com. Studies have shown that SSF can result in similar low ejection forces as magnesium stearate while leading to higher tablet hardness pharmaexcipients.comspipharma.com.

Calcium Stearate and Zinc Stearate: These are other metallic salt boundary lubricants dissolutiontech.comnih.gov. They can be used as alternatives but often have similar disadvantageous properties to magnesium stearate and may not offer clear advantages dissolutiontech.com. Calcium stearate has shown different behavior compared to magnesium stearate in some studies, not preferentially filling surface voids to the same extent nih.gov.

While magnesium stearate remains the most widely used lubricant in the pharmaceutical industry due to its efficacy and cost-effectiveness dissolutiontech.combuildapill.commdpi.com, the selection of an appropriate lubricant depends on the specific formulation requirements, including the properties of the API and other excipients, desired tablet characteristics (e.g., hardness, disintegration, dissolution), and processing parameters dissolutiontech.comtabletingtechnology.com.

Here is a comparative overview of magnesium stearate and some alternatives:

| Lubricant | Type | Hydrophobicity | Typical Concentration (%) | Lubrication Efficiency | Impact on Tablet Hardness | Impact on Dissolution | Sensitivity to Overmixing | Cost |

| Magnesium Stearate | Metallic Salt | High | 0.25 - 5.0 | High | Can decrease | Can decrease | High | Lower |

| Stearic Acid | Fatty Acid | High | Varied | Good | Can be higher | Can decrease | Varied | Moderate |

| Talc | Inorganic | High | Higher than MgSt | Lower than MgSt | Can increase initially | Less impact than MgSt | Lower | Lower |

| Sodium Stearyl Fumarate | Sodium Salt | Lower | 0.25 - 5.0 | High | Can be higher | Less impact than MgSt | Lower | Higher |

| Calcium Stearate | Metallic Salt | High | Varied | Good | Varied | Can decrease | Varied | Moderate |

Impact of Magnesium Stearate on Powder and Tablet Mechanical Properties

Effects on Powder Flowability and Rheological Behavior

Powder flowability is a critical property for efficient manufacturing processes like die filling in tablet presses. nih.govscispace.com Magnesium stearate (B1226849) is commonly added to improve the flow characteristics of powders. mdpi.compharmaexcipients.comnih.gov

Inter-particle Adhesion Modulation

Magnesium stearate improves powder flowability primarily by reducing inter-particle adhesion and friction. pharmaexcipients.compharmaexcipients.commdpi.com It achieves this by forming a boundary layer on the surface of the host particles. pharmaexcipients.comnih.gov This layer can fill in surface irregularities and reduce the contact points between particles, thereby decreasing mechanical interlocking and van der Waals forces of attraction. nih.govmanufacturingchemist.comhelsinki.fi Studies using techniques like scanning electron microscopy (SEM) have shown that magnesium stearate tends to adhere to the surface cavities of particles, making them more spherical and smoother, which facilitates flow. nih.govscispace.com The extent of this surface coverage is influenced by factors such as blending time and the concentration of magnesium stearate. pharmaexcipients.comroquette.com Excessive blending or high concentrations can lead to over-lubrication, where the lubricant forms a continuous film, potentially increasing cohesion and hindering flow in certain cases. pharmaexcipients.comresearchgate.net

Flow Energy and Stability Index

Dynamic powder rheology techniques, such as those utilizing an FT4 Powder Rheometer, are employed to quantify the effects of magnesium stearate on powder flowability. helsinki.fieuropeanpharmaceuticalreview.comneu.edu.tr Parameters like Basic Flowability Energy (BFE) and Specific Energy (SE) are used to assess the energy required to move a powder under different conditions. manufacturingchemist.comeuropeanpharmaceuticalreview.commdpi.com The addition of magnesium stearate generally leads to a decrease in these energy values, indicating reduced friction and improved flow. europeanpharmaceuticalreview.comnih.gov

The Stability Index (SI) is another important parameter derived from dynamic testing, which indicates how a powder's flow energy changes over repeated test cycles. manufacturingchemist.comeuropeanpharmaceuticalreview.commdpi.com An SI value close to 1 suggests a stable flow. mdpi.com Research has shown that blends containing magnesium stearate can exhibit SI values below 0.9, suggesting a decrease in the total energy consumed during testing, which might be related to the continuous distribution of the additive during the test or poor initial blending efficiency. europeanpharmaceuticalreview.com Achieving a uniform distribution of magnesium stearate is crucial for consistent flow behavior and a stable SI. roquette.comeuropeanpharmaceuticalreview.com

Avalanche Behavior and Flow Rate Index

Avalanche behavior measurements provide insights into the flowability potential and dynamic density of powders. nih.govscribd.com These measurements, often more sensitive than traditional static methods, have demonstrated that magnesium stearate can significantly improve flowability, even at low concentrations commonly used in formulations. nih.gov The avalanche time, which is the time it takes for a powder mass to avalanche in a rotating drum, has been shown to decrease with the addition of magnesium stearate, indicating increased flowability. nih.govscribd.com

The Flow Rate Index (FRI), also obtained from dynamic powder rheology, highlights a powder's sensitivity to blade rotational speed and can provide further information about its flow characteristics. helsinki.fineu.edu.trmdpi.com Studies utilizing avalanche behavior and powder rheometry have consistently shown that magnesium stearate enhances powder flow, particularly for cohesive powders, while its effect on already free-flowing powders may be less pronounced. pharmaexcipients.comnih.govscispace.cominnovareacademics.in

Effects on Tablet Compaction Dynamics

Magnesium stearate significantly influences the tablet compaction process by affecting the interactions between particles and the die wall during compression and ejection. mdpi.compharmaexcipients.comroquette.com

Ejection Force and Ejection Time

One of the primary functions of magnesium stearate as a lubricant is to reduce the friction between the tablet and the die wall during ejection from the tablet press. nih.govroquette.comtandfonline.com This reduction in friction lowers the ejection force required to push the tablet out of the die, preventing sticking, minimizing wear on tooling, and ensuring smooth tablet production. u-szeged.hunih.gov Studies have consistently shown that the addition of magnesium stearate leads to a significant decrease in ejection force. nih.govtandfonline.comresearchgate.netresearchgate.net

The concentration of magnesium stearate and the mixing time are critical factors influencing ejection force. Increasing magnesium stearate concentration generally leads to lower ejection forces. roquette.comresearchgate.net Similarly, adequate mixing time is necessary to ensure that magnesium stearate is sufficiently distributed on the particle surfaces to provide effective lubrication, thereby reducing ejection forces. nih.govtandfonline.com However, excessive mixing can sometimes lead to a decrease in lubrication efficiency. roquette.com The ejection time, the time taken for the tablet to be ejected, is also influenced by the reduced friction facilitated by magnesium stearate. neu.edu.tr

The effectiveness of magnesium stearate in reducing ejection force can be quantified through measurements on instrumented tablet presses, generating force-displacement and force-time profiles during the ejection phase. nih.govresearchgate.net

Data Table Example (Illustrative - specific values would depend on the study and formulation):

| Magnesium Stearate Concentration (% w/w) | Mean Ejection Force (N) |

| 0.0 | XX |

| 0.5 | YY |

| 1.0 | ZZ |

Note: This table is illustrative. Actual values would vary based on the specific powder blend, tablet press, and process parameters used in a study.

Plastic Energy and Consolidation Mechanisms

The consolidation of a powder bed during compression involves mechanisms such as particle rearrangement, elastic deformation, plastic deformation, and fragmentation. The contribution of each mechanism is dependent on the inherent properties of the materials being compressed. Materials that primarily undergo plastic deformation during compression are reported to be less susceptible to particle breakage than those exhibiting brittle fracture behavior. ulisboa.pt

Magnesium stearate can influence these consolidation mechanisms. Studies have shown that the addition of magnesium stearate can promote greater plastic behavior in some materials. nih.govtandfonline.comtandfonline.com For instance, in the case of maltodextrins, magnesium stearate addition led to lower values of the Hiestand Brittle Fracture Index, indicating increased plastic deformation. nih.govtandfonline.comtandfonline.com

The presence of magnesium stearate can affect the densification properties of a powder blend. While the porosity under pressure might be similar for lubricated and unlubricated tablets of a material like microcrystalline cellulose (B213188), lubricated tablets often show greater relaxation after compression. nih.gov This difference is attributed to the reduction of interparticle bonding by the lubricant, as strong bonding counteracts tablet relaxation. nih.gov

Effects on Tablet Mechanical Strength and Integrity

The mechanical strength and integrity of a tablet are crucial for its quality and performance, influencing aspects like handling, packaging, and disintegration. Magnesium stearate is known to have a notable impact on these properties, generally leading to a reduction in tablet strength. ulisboa.ptnih.govreading.ac.uk

Tensile Strength of Compacts

Tensile strength is a key indicator of a tablet's mechanical integrity, representing its resistance to fracture under diametrical compression. The addition of magnesium stearate is widely reported to decrease the tensile strength of tablets. nih.govtandfonline.comtandfonline.comresearchgate.netnsf.govuu.nl This reduction in tensile strength is often linked to the ability of magnesium stearate to form a film around the particles, which interferes with the formation of strong interparticle bonds necessary for tablet cohesion. nsf.govroquette.comnih.gov

The extent of the tensile strength reduction can be influenced by various factors, including the physical properties of the magnesium stearate itself, such as particle size, crystallinity, and moisture content. researchgate.net Magnesium stearate with smaller particle size, higher crystallinity, and moisture content, while potentially improving flowability, can result in tablets with lower tensile strength. researchgate.net The ratio of palmitic acid (C16) to stearic acid (C18) in magnesium stearate can also play a role, with a higher C16/C18 ratio potentially leading to reduced tablet mechanical strength. researchgate.net

The impact of magnesium stearate on tensile strength is also dependent on the properties of the material being compressed. Materials that consolidate primarily through plastic deformation, such as microcrystalline cellulose, are often more sensitive to the negative effects of magnesium stearate on tensile strength compared to brittle materials. nih.govnih.govpharmtech.com

Tablet Hardness and its Correlation with Magnesium Stearate Attributes

Tablet hardness, often measured by the force required to break a tablet in a crushing test, is closely related to tensile strength and serves as a common indicator of mechanical strength. Similar to tensile strength, tablet hardness is generally decreased by the addition of magnesium stearate. roquette.comresearchgate.netpharmaexcipients.comnih.govjst.go.jpjst.go.jpnih.gov

The reduction in hardness is influenced by the concentration of magnesium stearate and the blending time. Higher concentrations of magnesium stearate typically lead to lower tablet hardness. roquette.comnih.govnih.gov Over-mixing of magnesium stearate with the powder blend can also significantly reduce tablet hardness due to the increased coverage of particle surfaces by the lubricant, which further inhibits interparticle bonding. researchgate.netjst.go.jpjst.go.jp

The physical attributes of magnesium stearate, such as particle size and hydrate (B1144303) form, can correlate with tablet hardness. Smaller particle size magnesium stearate has been associated with lower hardness and longer disintegration times. researchgate.netjst.go.jp Different hydrate forms of magnesium stearate can also affect tablet hardness, with some studies indicating that magnesium stearate dihydrate might lead to softer tablets compared to the monohydrate form. nsf.govjst.go.jp The triboelectric properties of magnesium stearate and the excipient can also influence mixability and, consequently, tablet hardness. A larger difference in triboelectric properties between magnesium stearate and the excipient can lead to more uniform mixing, a higher lubrication effect, and a greater decrease in tablet hardness. jst.go.jp

Here is a table illustrating the effect of magnesium stearate concentration and mixing time on tablet hardness:

| MgSt Concentration (% w/w) | Mixing Time (min) | Tablet Hardness (N) |

| 0.5 | 5 | High |

| 1.0 | 5 | Medium |

| 0.5 | 10 | Medium-Low |

| 1.0 | 10 | Low |

Note: This table is illustrative, based on general trends reported in the literature, and specific values would depend on the formulation and processing parameters.

Hiestand Tableting Indices and Magnesium Stearate Influence

Hiestand Tableting Indices are a set of parameters used to characterize the compression behavior of powders, providing insights into consolidation mechanisms and the mechanical properties of the resulting compacts. These indices include the Bonding Index (BI) and the Brittle Fracture Index (BFI).

Magnesium stearate has been shown to influence Hiestand Tableting Indices. Studies on maltodextrins of varying molecular weights demonstrated that the addition of magnesium stearate lowered both the Hiestand Bonding Index and the Hiestand Brittle Fracture Index. nih.govtandfonline.comtandfonline.com A lower Bonding Index suggests a reduction in the strength of the bonds formed between particles during compression. The decrease in the Brittle Fracture Index indicates that magnesium stearate promotes more plastic deformation during compaction. nih.govtandfonline.comtandfonline.compharmtech.com

The effect of magnesium stearate on the Hiestand Bonding Index can be more pronounced in materials that exhibit significant plastic deformation. tandfonline.comtandfonline.com For example, with a more plastically deforming maltodextrin (B1146171) (M040), magnesium stearate dramatically reduced the Hiestand Bonding Index. tandfonline.comtandfonline.com The reduction in the Bonding Index tends to reach a plateau at certain magnesium stearate concentrations. tandfonline.comtandfonline.com

Tablet Brittleness and Fracture Behavior

Tablet brittleness refers to the tendency of a tablet to fracture or chip under mechanical stress, such as during handling or packaging. The Tablet Brittleness Index (TBI) is a quantitative measure of this property. Lubrication with magnesium stearate is associated with an increase in tablet brittleness. uu.nlresearchgate.netpharmaexcipients.com

The increase in brittleness is correlated with a decrease in tensile strength and is influenced by factors such as lubricant concentration and blending time. researchgate.net Higher amounts of magnesium stearate and longer blending times lead to a more profound increase in tablet brittleness. researchgate.netpharmaexcipients.com

The effect of magnesium stearate on brittleness is also dependent on the deformation behavior of the material being compressed. The changes in brittleness due to lubrication are considered to be plasticity-dependent. pharmaexcipients.com For materials that undergo brittle fracture, the inhibition of aqueous penetration caused by hydrophobic magnesium stearate might be less pronounced compared to materials that deform plastically. nih.gov

The relationship between tablet brittleness and porosity is also significant, with brittleness increasing exponentially with increasing porosity. pharmaexcipients.com Magnesium stearate, by affecting the consolidation and bonding of particles, can indirectly influence the porosity of the tablet and, consequently, its brittleness.

Drug Excipient Interactions Involving Magnesium Stearate

Chemical Incompatibilities with Active Pharmaceutical Ingredients (APIs)

Magnesium stearate (B1226849), being a salt of a weak acid (stearic acid) and a weak base (magnesium hydroxide (B78521), implicitly, as it's often produced from magnesium oxide or hydroxide reacting with stearic acid), can participate in various chemical reactions. Impurities present in commercial grades of magnesium stearate, such as magnesium oxide, can also contribute to incompatibilities mdpi.com.

Acid-Base Reactions with Acidic APIs

Magnesium stearate can interact with acidic APIs through acid-base reactions. This is particularly relevant for APIs that are weakly acidic or are present as hydrochloride salts. The basic nature of magnesium stearate, or impurities like magnesium oxide, can catalyze the degradation of certain acidic drugs neu.edu.trnih.gov. For instance, studies using differential scanning calorimetry (DSC) have indicated possible incompatibility between magnesium stearate and acidic drug compounds such as ibuprofen, indomethacin, and valproic acid researchgate.netresearchgate.net. Alterations in DSC thermograms of mixtures containing magnesium stearate and these acidic compounds suggest potential interactions researchgate.netresearchgate.net. The presence of a melting endothermic peak corresponding to stearic acid in some mixtures indicates the breakage of the salt form of magnesium stearate researchgate.netresearchgate.net. This alteration can influence the physicochemical properties of the drug compounds researchgate.netresearchgate.net.

Acetylsalicylic acid (aspirin), an acidic API, is known to be incompatible with magnesium stearate. Magnesium stearate can increase the degradation rate of acetylsalicylic acid, and this hydrolysis rate is dependent on the concentration of magnesium stearate in the blend neu.edu.trnih.gov. The presence of magnesium stearate can lead to the formation of degradation products such as salicylic (B10762653) acid, salicylsalicylic acid, and acetylsalicylsalicylic acid neu.edu.tr. The alkaline micro-environmental pH created by magnesium stearate or its magnesium oxide impurity is believed to catalyze this degradation neu.edu.trnih.gov.

Magnesium stearate, being an ionic salt, can also induce disproportionation of hydrochloride salts of drugs through ion exchange, potentially forming magnesium chloride, which is deliquescent dissolutiontech.com. This effect has been reported to be greater with magnesium stearate compared to sodium salt excipients dissolutiontech.com.

Maillard Reaction Enhancement

Magnesium stearate has been shown to facilitate the Maillard reaction between primary amines and reducing sugars dissolutiontech.com. This reaction, which typically occurs between an amino group (from an API or other excipient) and a carbonyl group (from a reducing sugar like lactose), can lead to discoloration and the formation of degradation products. Research has indicated that in the presence of magnesium stearate, the Maillard reaction between a primary amine drug and lactose (B1674315) monohydrate was enhanced during excipient compatibility studies dissolutiontech.com.

Adduct Formation with Primary Amines

If the magnesium stearate contains unsaturated fatty acids as impurities, there is a possibility of adduct formation with primary amines dissolutiontech.com. This reaction is analogous to a Michael addition dissolutiontech.com. The chemical composition of the magnesium stearate, particularly the presence of minor components like unsaturated fatty acids, is therefore important to consider due to the potential for such interactions dissolutiontech.com.

Physical Interactions and Adsorption Phenomena

Beyond chemical reactivity, magnesium stearate can also engage in physical interactions with APIs and other excipients, primarily through adsorption onto particle surfaces. Magnesium stearate functions as a boundary lubricant due to its polar head (the magnesium ion) and fatty acid tail, allowing it to be adsorbed onto the surfaces of other particles in a powder blend dissolutiontech.com.

Adsorption of Drug Molecules onto Magnesium Stearate Surfaces

Drug molecules can adsorb onto the surface of magnesium stearate particles. This adsorption can potentially affect the dissolution rate and bioavailability of the drug, as the drug becomes less accessible to the dissolution medium wikipedia.org. The extent of adsorption can depend on the physicochemical properties of the drug and the characteristics of the magnesium stearate, such as its surface area and particle size dissolutiontech.com.

Electrostatic Charge Dissipation by Magnesium Stearate

Electrostatic charge accumulation during powder processing can negatively impact powder flowability and lead to issues like segregation and adhesion to equipment surfaces ondrugdelivery.com. Magnesium stearate can play a role in dissipating electrostatic charges in pharmaceutical blends.

Studies have investigated the electrostatic properties of pharmaceutical materials and the influence of additives like magnesium stearate nih.govkcl.ac.uk. While some studies suggest that low concentrations of magnesium stearate may have a negligible effect on the resistivity of certain excipients like lactose and microcrystalline cellulose (B213188), higher concentrations can significantly increase resistivity kcl.ac.uk. However, electrical conduction across powder surfaces, facilitated by the presence of water, appears to be the predominant mechanism for charge dissipation, even with low concentrations of magnesium stearate nih.gov. The addition of magnesium stearate to blends containing microcrystalline cellulose has been shown to effectively reduce surface charge density kcl.ac.uk. The ability of magnesium stearate particles to delaminate under shear during mixing can contribute to its rapid dispersion and potential in dissipating electrostatic charges psu.edu.

Impact on In Vitro Dissolution Rate of Pharmaceutical Formulations

One of the most significant adverse effects of magnesium stearate in solid oral dosage forms is its potential to reduce the in vitro dissolution rate of the active drug dissolutiontech.comnih.govatamanchemicals.com. This is primarily attributed to its hydrophobic nature and its tendency to form films on the surface of drug and excipient particles dissolutiontech.comnih.govnsf.gov.

Formation of Hydrophobic Films on Particles

Magnesium stearate is a hydrophobic substance with low aqueous solubility atamanchemicals.comnsf.gov. During the blending process, magnesium stearate particles can adhere to the surface of other components in the formulation, forming a hydrophobic film dissolutiontech.comnih.govnanotrun.comepa.gov. This film acts as a barrier, retarding the penetration of the dissolution medium into the tablet or capsule matrix and thus slowing down the dissolution of the active pharmaceutical ingredient dissolutiontech.comatamanchemicals.comnsf.govpharmaexcipients.com. The extent of film formation is influenced by factors such as the concentration of magnesium stearate, blending time, and the intensity of mixing dissolutiontech.comnih.govnanotrun.comepa.gov. Over-mixing or using excessive amounts of magnesium stearate can lead to a more continuous and extensive hydrophobic film, resulting in a more pronounced reduction in dissolution rate dissolutiontech.comnanotrun.com.

Influence of Magnesium Stearate Surface Area on Dissolution Profile

The physical properties of magnesium stearate, particularly its surface area, can significantly influence its impact on the dissolution profile nsf.govpharmtech.comciqtekglobal.comnih.gov. Magnesium stearate samples from different sources or batches can exhibit variations in particle size, shape, and specific surface area nsf.govpharmtech.comciqtekglobal.comneu.edu.tr.

Studies have shown a correlation between the surface area of magnesium stearate and the dissolution rate, where higher surface areas are generally associated with slower dissolution rates nsf.govnih.govresearchgate.net. This is because a larger surface area can lead to more extensive coverage of the other particles in the blend during mixing, resulting in a more effective hydrophobic barrier to dissolution nsf.govpharmtech.comciqtekglobal.comneu.edu.tr. For example, research comparing different magnesium stearate samples found that those with higher surface areas resulted in slower dissolution rates nsf.govnih.gov. The specific surface area is considered an important technical index for pharmaceutical-grade magnesium stearate, with typical values ranging from 5 to 20 m²/g ciqtekglobal.com.

Role of Hydration State on Dissolution Inhibition

Magnesium stearate can exist in different hydrate (B1144303) forms, including anhydrate, monohydrate, dihydrate, and trihydrate, depending on the environmental humidity and temperature atamanchemicals.comwisdomlib.orgjst.go.jpmdpi.com. The hydration state of magnesium stearate can influence its physical properties and, consequently, its effect on tablet properties, including dissolution wisdomlib.orgjst.go.jpmdpi.com.